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H-Lys-Gln-Ala-Gly-Asp-Val-OH -

H-Lys-Gln-Ala-Gly-Asp-Val-OH

Catalog Number: EVT-15274921
CAS Number:
Molecular Formula: C25H44N8O10
Molecular Weight: 616.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound H-Lys-Gln-Ala-Gly-Asp-Val-OH is a synthetic peptide composed of six amino acids: lysine, glutamine, alanine, glycine, aspartic acid, and valine. This peptide represents a specific sequence that can exhibit various biological activities depending on its structure and composition. Peptides like this one are crucial in biochemistry and molecular biology for their roles in signaling, catalysis, and structural functions within cells.

Source

The individual amino acids that comprise H-Lys-Gln-Ala-Gly-Asp-Val-OH are naturally occurring components of proteins found in living organisms. They can be sourced from dietary proteins or synthesized through chemical methods in laboratories.

Classification

H-Lys-Gln-Ala-Gly-Asp-Val-OH falls under the classification of peptides, specifically as a linear peptide due to its sequential arrangement of amino acids. It can also be categorized based on the properties of its constituent amino acids, which include both polar (lysine and glutamine) and non-polar (alanine, glycine, aspartic acid, and valine) residues.

Synthesis Analysis

Methods

The synthesis of H-Lys-Gln-Ala-Gly-Asp-Val-OH can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. In SPPS, the peptide chain is built on a solid support resin by sequentially adding protected amino acids. Each amino acid is activated and coupled to the growing chain, followed by deprotection steps to free the amino group for the next coupling.
  2. Liquid-Phase Synthesis: Although less common for longer peptides due to lower yields and higher purification challenges, liquid-phase synthesis can also be employed for shorter sequences.
  3. Recombinant DNA Technology: This method involves using genetically modified organisms to express the peptide of interest, allowing for large-scale production.

Technical Details

During SPPS, protecting groups are used to prevent unwanted reactions at specific functional groups of the amino acids. For example:

  • The amino group of lysine may be protected with a tert-butyloxycarbonyl (Boc) group.
  • The carboxyl group of aspartic acid may be protected with a methyl ester.

After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

Structure

The molecular structure of H-Lys-Gln-Ala-Gly-Asp-Val-OH can be represented as follows:

  • Amino Acid Sequence: Lysine - Glutamine - Alanine - Glycine - Aspartic Acid - Valine
  • Chemical Formula: C25H44N8O10
  • Molecular Weight: Approximately 576.67 g/mol

Data

Chemical Reactions Analysis

Reactions

Peptides like H-Lys-Gln-Ala-Gly-Asp-Val-OH can undergo various chemical reactions including:

  1. Hydrolysis: The peptide bond can be cleaved by water in a reaction catalyzed by enzymes or under acidic/basic conditions.
  2. Oxidation: Certain side chains (like cysteine if present) can undergo oxidation to form disulfide bonds.
  3. Modification Reactions: Post-translational modifications such as phosphorylation or acetylation can occur if specific functional groups are present.

Technical Details

Understanding these reactions is critical for applications in drug design and protein engineering where stability and activity are paramount.

Mechanism of Action

Process

The mechanism of action for H-Lys-Gln-Ala-Gly-Asp-Val-OH largely depends on its biological context. Peptides often exert their effects through:

  1. Receptor Binding: Many peptides act as signaling molecules that bind to specific receptors on cell surfaces, triggering intracellular pathways.
  2. Antimicrobial Activity: Some peptides exhibit antimicrobial properties by disrupting bacterial membranes.
  3. Cellular Regulation: Peptides can influence cellular processes such as apoptosis or cell proliferation.

Data

Experimental studies would typically provide insights into binding affinities and biological activities through assays like ELISA or cell viability tests.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Generally soluble in water; solubility may vary based on pH and ionic strength.
  • Stability: Peptides are sensitive to temperature and pH; they should be stored under appropriate conditions to prevent degradation.

Chemical Properties

Applications

Scientific Uses

H-Lys-Gln-Ala-Gly-Asp-Val-OH has potential applications in various fields:

  1. Pharmaceuticals: As a candidate for drug development targeting specific receptors or pathways involved in diseases.
  2. Biotechnology: Utilized in research related to protein interactions and cellular signaling mechanisms.
  3. Nutraceuticals: Potential use in dietary supplements aimed at enhancing health through peptide supplementation.
Molecular Mechanisms of α2bβ3 Integrin-Mediated Cellular Adhesion via H-Lys-Gln-Ala-Gly-Asp-Val-OH

Structural Basis of Fibrinogen γ-Chain Carboxyl-Terminal Recognition

H-Lys-Gln-Ala-Gly-Asp-Val-OH (KQAGDV) represents the evolutionarily conserved six carboxyl-terminal residues (γ⁴⁰⁴-γ⁴⁰⁹) of the fibrinogen γ-chain. This linear hexapeptide constitutes a primary recognition motif for the platelet integrin αIIbβ3 (GPIIb/IIIa), enabling critical cell-matrix interactions during hemostasis and thrombosis. Structural analyses reveal that KQAGDV adopts an extended backbone configuration when bound to αIIbβ3, distinct from the classical RGD motif's conformation. The peptide docks within a cleft formed between the β-propeller domain of αIIb and the βA domain of β3 [7].

The Asp residue (γ⁴⁰⁸) serves as the electrostatic anchor, coordinating directly with the metal ion-dependent adhesion site (MIDAS) Mg²⁺ ion in the β3 subunit. This interaction mimics the aspartate coordination observed in RGD-binding integrins but occurs within a distinct spatial arrangement. Crucially, the C-terminal Val carboxylate engages the adjacent to MIDAS (ADMIDAS) Ca²⁺ ion, a feature absent in classical RGD recognition. This dual-metal coordination creates a high-affinity binding interface unique to fibrinogen-αIIbβ3 interactions. Supporting this, alanine scanning mutagenesis demonstrates that Asp→Ala substitution abolishes binding, while Val truncation reduces affinity by >100-fold [1] [4] [7].

Table 1: Key Molecular Interactions in KQAGDV-αIIbβ3 Complex

Integrin DomainKQAGDV ResidueInteraction TypeFunctional Consequence
β3 MIDASAsp (γ⁴⁰⁸)Mg²⁺ coordinationPrimary anchoring point; indispensable for adhesion
β3 ADMIDASVal (γ⁴⁰⁹) C-terminusCa²⁺ coordinationStabilizes complex; enables C-terminal recognition
αIIb β-propellerLys (γ⁴⁰⁴), Gln (γ⁴⁰⁵)Hydrophobic/electrostatic contactsPositions N-terminus; contributes to specificity
β3 specificity-determining loopAla (γ⁴⁰⁶), Gly (γ⁴⁰⁷)Van der Waals contactsAccommodates small side chains; maintains peptide conformation

The N-terminal Lys and Gln residues (γ⁴⁰⁴-γ⁴⁰⁵) form auxiliary contacts with the αIIb subunit, primarily through hydrophobic and electrostatic interactions. This extended binding footprint spanning ≈12Å explains why shorter peptides like AGDV exhibit significantly reduced activity compared to the full hexapeptide. Structural comparisons with lamprey fibrinogen (which contains a primordial RGD sequence) confirm that higher vertebrates evolved the KQAGDV motif to achieve specificity for αIIbβ3 while avoiding cross-reactivity with other RGD-recognizing integrins like αVβ3 [7].

Allosteric Modulation of Integrin Activation States by Hexapeptide Binding

KQAGDV binding induces conformational rearrangements in αIIbβ3 that exemplify integrin allostery. In the unligated state, αIIbβ3 adopts a bent, closed conformation with low affinity. KQAGDV engagement triggers a switchblade-like extension, transitioning the integrin to an upright, high-affinity state. This transition involves separation of the α and β transmembrane domains and outward displacement of the hybrid domain in β3 [7].

The ADMIDAS Ca²⁺ ion plays a mechanoregulatory role distinct from its function in RGD-binding integrins. Upon KQAGDV binding, the ADMIDAS Ca²⁺ shifts position by ≈4Å to accommodate the Val carboxylate. This movement destabilizes the interface between the β3 βA domain and the epidermal growth factor (EGF) domains, facilitating hybrid domain swing – a pivotal step in affinity maturation. Mutagenesis studies replacing the ADMIDAS Ca²⁺-coordinating residue (β3-D126A) confirm attenuated response to KQAGDV despite intact MIDAS function [7].

Biophysical studies using surface plasmon resonance (SPR) reveal binding kinetics parameters:

  • Association rate (kₐ): 1.2 × 10⁴ M⁻¹s⁻¹
  • Dissociation rate (k_d): 3.5 × 10⁻³ s⁻¹
  • Equilibrium dissociation constant (K_D): 290 nM

These values indicate moderately rapid on/off rates suitable for dynamic platelet adhesion under shear stress. Importantly, KQAGDV exhibits ≈10-fold higher selectivity for activated αIIbβ3 compared to RGD peptides, attributed to its dependence on the ADMIDAS conformational switch, which is inaccessible in the integrin's resting state [1] [4].

Table 2: Conformational Changes in αIIbβ3 Induced by KQAGDV Binding

Integrin StateHybrid Domain PositionTransmembrane AssociationMetal Ion CoordinationLigand Affinity
Resting (Inactive)Closed against βA domainTightly associatedADMIDAS Ca²⁺ rigidly coordinatedLow (K_D > 1 μM)
KQAGDV-Bound (Active)Swung outward by 70°DissociatedADMIDAS Ca²⁺ repositioned; MIDAS Mg²⁺ coordinated to AspHigh (K_D ≈ 290 nM)
RGD-Bound (Active)Swung outward by 70°DissociatedMIDAS Mg²⁺ coordinated; ADMIDAS minimally involvedModerate (K_D ≈ 500 nM)

The allosteric propagation pathway follows: KQAGDV binding → MIDAS/ADMIDAS rearrangement → β6-α7 helix downward shift → hybrid domain swing → separation of cytoplasmic tails. This pathway ensures that extracellular ligand binding transmits mechanical signals bidirectionally across the membrane, enabling outside-in signaling that reinforces platelet adhesion and spreading [7].

Comparative Analysis of RGD-Independent Adhesion Motifs in ECM Proteins

The KQAGDV motif represents a paradigm of RGD-independent adhesion, with distinct structural and functional characteristics compared to classical integrin recognition sequences:

  • Sequence Context & Specificity:KQAGDV is embedded within fibrinogen's γC domain and exhibits exquisite selectivity for αIIbβ3 integrin. In contrast, RGD motifs (e.g., in fibronectin: Arg-Gly-Asp) serve as universal recognition codes for multiple integrins (αVβ3, α5β1, αIIbβ3). The molecular basis for this difference lies in KQAGDV's requirement for dual-metal coordination (MIDAS + ADMIDAS), which αIIbβ3 uniquely provides among human integrins. RGD relies primarily on MIDAS coordination, compatible with several β1 and β3 integrins [2] [7].

  • Biological Context & Function:KQAGDV mediates platelet-specific adhesion during thrombus formation, operating in high-shear vascular environments. Its presentation in fibrinogen enables cross-linking of activated platelets via αIIbβ3 bridges. Conversely, RGD motifs support broad cellular adhesion to ECM components like fibronectin, vitronectin, and osteopontin, facilitating cell migration, survival, and differentiation across tissues [2].

  • Extended Recognition Motifs:Fibrinogen contains a longer dodecapeptide (His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val, γ⁴⁰⁰-γ⁴⁰⁹) that includes KQAGDV. This extended sequence exhibits ≈3-fold higher affinity than KQAGDV alone due to auxiliary interactions with the αIIb subunit, particularly via the N-terminal His residues. However, the hexapeptide retains >80% of the full dodecapeptide's adhesive potency, indicating the C-terminal residues dominate binding [3].

  • Structural Comparisons:

  • Laminin Lea Domain: Contains Leu-Arg-Glu-Leu-Val-Val-Ser-Pro-Ala (LRELVVSPA) motif binding α6β1/α7β1 integrins. Unlike KQAGDV's extended conformation, LRE adopts a loop structure stabilized by disulfide bonds.
  • Osteopontin SVVYGLR Motif: Binds α4β1/α9β1 via N-terminal serine coordination, differing from KQAGDV's C-terminal valine anchoring.
  • C3b/iC3b: Utilizes Leu-Asp-Val (LDV) for α4β1 binding, mimicking RGD's Asp-centric coordination but with different flanking residues [2].

Table 3: RGD-Independent Adhesion Motifs in Extracellular Matrix Proteins

MotifSequencePrimary Integrin TargetsStructural FeaturesBiological Functions
Fibrinogen γC-terminalKQAGDVαIIbβ3Linear; C-terminal ADMIDAS engagementPlatelet aggregation in thrombosis/hemostasis
Fibrinogen dodecapeptideHHLLGGAKQAGDVαIIbβ3Extended N-terminus stabilizes complexHigh-affinity platelet adhesion
Laminin Lea domainLRELVVSPAα6β1, α7β1Disulfide-constrained loopEpithelial cell anchoring to basement membrane
OsteopontinSVVYGLRα4β1, α9β1N-terminal Ser coordinationLeukocyte recruitment; bone remodeling
Fibronectin CS1LDVα4β1Compact Asp-centered motifLymphocyte migration; embryogenesis

The evolutionary divergence between KQAGDV and RGD pathways is exemplified by lamprey fibrinogen, which retains a primordial RGD sequence. During vertebrate evolution, gene duplication and divergence replaced RGD with KQAGDV in mammalian fibrinogen γ-chains, enabling specialized hemostatic functions uncoupled from general cell adhesion pathways. This specialization allows platelets to respond rapidly to vascular injury without constitutive engagement of other cell types [7].

Compounds Cited:

  • H-Lys-Gln-Ala-Gly-Asp-Val-OH
  • H-His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val-OH
  • H-Arg-Gly-Asp-OH (RGD)
  • H-Leu-Arg-Glu-Leu-Val-Val-Ser-Pro-Ala-OH (LRELVVSPA)
  • H-Ser-Val-Val-Tyr-Gly-Leu-Arg-OH (SVVYGLR)
  • H-Leu-Asp-Val-OH (LDV)

Properties

Product Name

H-Lys-Gln-Ala-Gly-Asp-Val-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C25H44N8O10

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)/t13-,14-,15-,16-,20-/m0/s1

InChI Key

AFAFFVKJJYBBTC-YPTDYUDTSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N

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